molecular formula C4H7ClO2 B1295183 (S)-methyl 2-chloropropanoate CAS No. 73246-45-4

(S)-methyl 2-chloropropanoate

Cat. No. B1295183
CAS No.: 73246-45-4
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-VKHMYHEASA-N
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Patent
US07772352B2

Procedure details

To a mixture of 4-nitrophenol (200 grm, 1.439 mol), anhydrous K2CO3 (800 grm, 5.789 mol) and sodium iodide (10 g, 66.7 mmol) in anhydrous acetone (2.75 L) was added methyl 2-chloropropionate (264 g, 2.154 mol) and refluxed for 20 hours. Acetone was distilled off and water (3 L) was added. Crude 14 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 14 (100 g, 31%) as a white fluffy powder with a m.p between 83-84° C.
Quantity
1.439 mol
Type
reactant
Reaction Step One
Name
Quantity
5.789 mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.75 L
Type
solvent
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step Two
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].[I-].[Na+].Cl[CH:20]([CH3:25])[C:21]([O:23][CH3:24])=[O:22]>CC(C)=O>[CH3:24][O:23][C:21](=[O:22])[CH:20]([O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:25] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.439 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
5.789 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.75 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
264 g
Type
reactant
Smiles
ClC(C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
ADDITION
Type
ADDITION
Details
water (3 L) was added
FILTRATION
Type
FILTRATION
Details
Crude 14 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of ethyl acetate:hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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